molecular formula C9H10O2 B1609720 4-(Methoxymethyl)benzaldehyde CAS No. 93943-06-7

4-(Methoxymethyl)benzaldehyde

Cat. No.: B1609720
CAS No.: 93943-06-7
M. Wt: 150.17 g/mol
InChI Key: LHKUVIRLOYVRHW-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)benzaldehyde is an aromatic aldehyde with the molecular formula C(9)H({10})O(_2). It is characterized by a benzene ring substituted with a methoxymethyl group at the para position relative to the aldehyde group. This compound is used in various chemical syntheses and has applications in multiple scientific fields.

Biochemical Analysis

Biochemical Properties

4-(Methoxymethyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress response, such as superoxide dismutases and glutathione reductase . These interactions suggest that this compound can influence the redox state of cells, potentially acting as a redox-active compound that disrupts cellular antioxidation systems .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to disrupt cellular redox homeostasis, leading to oxidative stress . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in fungal cells, this compound has demonstrated antifungal activity by targeting cellular antioxidation components . This indicates its potential to influence cell function by altering the balance of reactive oxygen species within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes involved in oxidative stress response . The compound’s ability to bind to these enzymes and modulate their activity leads to changes in gene expression and cellular metabolism. For example, its interaction with superoxide dismutases and glutathione reductase can inhibit their function, resulting in increased oxidative stress within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under normal storage conditions . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained oxidative stress and potential cellular damage .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects by modulating oxidative stress and enhancing cellular resilience . At higher doses, it can induce toxic effects, including increased oxidative damage and potential cell death . These threshold effects highlight the importance of dosage optimization in experimental settings to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress response. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox balance . The compound’s influence on these enzymes can affect metabolic flux and metabolite levels, leading to alterations in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in particular cellular compartments. The compound’s distribution can influence its overall activity and effectiveness in modulating cellular processes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target enzymes and proteins, thereby modulating its biochemical effects within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Methoxymethyl)benzaldehyde can be synthesized through several methods. One common approach involves the formylation of 4-(methoxymethyl)toluene using Vilsmeier-Haack reaction conditions, which include the use of dimethylformamide (DMF) and phosphorus oxychloride (POCl(_3)) .

Industrial Production Methods: In industrial settings, the compound can be produced via the oxidation of 4-(methoxymethyl)toluene using oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)). These methods are scalable and provide high yields .

Chemical Reactions Analysis

Types of Reactions: 4-(Methoxymethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Methoxymethyl)benzaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: It is used in the manufacture of fragrances, flavors, and other fine chemicals.

Comparison with Similar Compounds

    4-Methoxybenzaldehyde: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.

    4-Methylbenzaldehyde: Contains a methyl group instead of a methoxymethyl group, leading to different reactivity and applications.

    4-Hydroxybenzaldehyde: Features a hydroxyl group, which significantly alters its chemical properties and uses.

Uniqueness: 4-(Methoxymethyl)benzaldehyde is unique due to the presence of both an aldehyde and a methoxymethyl group, which allows for a broader range of chemical reactions and applications compared to its analogs.

Properties

IUPAC Name

4-(methoxymethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-11-7-9-4-2-8(6-10)3-5-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKUVIRLOYVRHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436304
Record name 4-(methoxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93943-06-7
Record name 4-(methoxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methoxymethyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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